molecular formula C20H17N3O B11631766 1-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-1H-indole-3-carbonitrile

1-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-1H-indole-3-carbonitrile

Cat. No.: B11631766
M. Wt: 315.4 g/mol
InChI Key: JSBZKIYRGTWTCQ-UHFFFAOYSA-N
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Description

1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The indole and tetrahydroisoquinoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1H-INDOLE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-3-carbonitrile

InChI

InChI=1S/C20H17N3O/c21-11-17-13-23(19-8-4-3-7-18(17)19)14-20(24)22-10-9-15-5-1-2-6-16(15)12-22/h1-8,13H,9-10,12,14H2

InChI Key

JSBZKIYRGTWTCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C#N

Origin of Product

United States

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